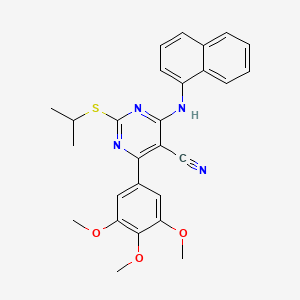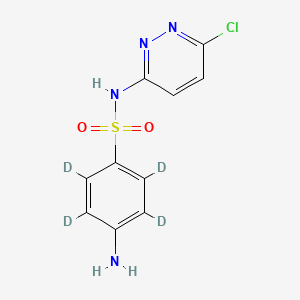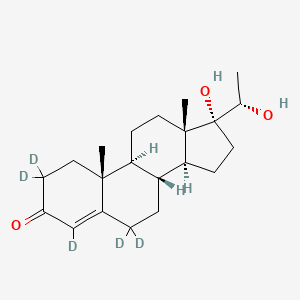
17|A,20|A-Dihydroxyprogesterone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17α,20β-Dihydroxyprogesterone-d5 is a deuterated form of 17α,20β-Dihydroxyprogesterone, a steroid hormone that plays a crucial role in the maturation and ovulation processes in various species. This compound is often used in scientific research to study hormonal regulation and reproductive biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17α,20β-Dihydroxyprogesterone-d5 typically involves the deuteration of 17α,20β-Dihydroxyprogesterone. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. Common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 17α,20β-Dihydroxyprogesterone-d5 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced biotechnological processes and fermentation techniques to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
17α,20β-Dihydroxyprogesterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
17α,20β-Dihydroxyprogesterone-d5 is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating hormonal regulation and reproductive processes.
Medicine: Exploring potential therapeutic applications in reproductive health and hormone-related disorders.
Industry: Developing new biotechnological processes for hormone production and regulation
Mecanismo De Acción
The mechanism of action of 17α,20β-Dihydroxyprogesterone-d5 involves its interaction with specific receptors and enzymes in the body. It acts on progesterone receptors to regulate the growth and shedding of the uterine lining, playing a crucial role in reproductive processes. The molecular targets include various enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the biosynthesis of other steroid hormones.
Dydrogesterone: A synthetic progestogen used in hormone therapy.
17α,20β-Dihydroxy-4-pregnen-3-one: A maturation-inducing hormone in fish
Uniqueness
17α,20β-Dihydroxyprogesterone-d5 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and studying metabolic pathways. Its stability and specificity in binding to progesterone receptors also make it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1/i4D2,6D2,12D |
Clave InChI |
MASCESDECGBIBB-KMJDKRMESA-N |
SMILES isomérico |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


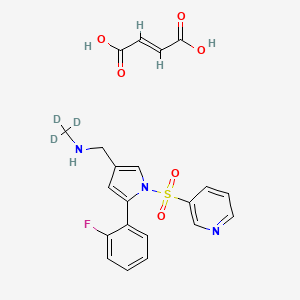
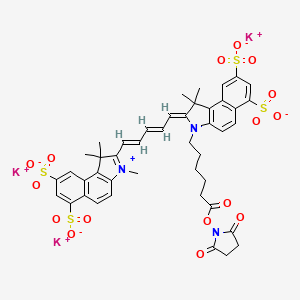
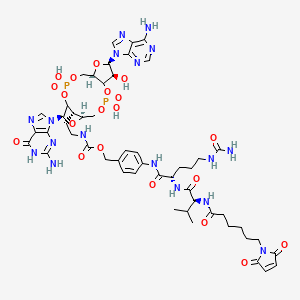

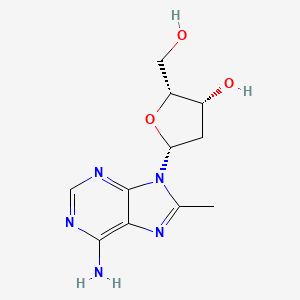
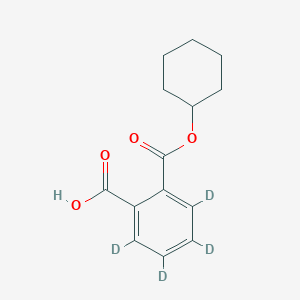
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
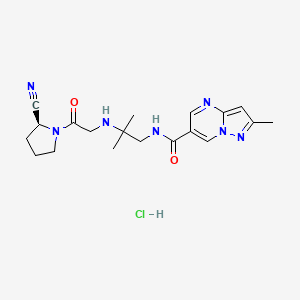
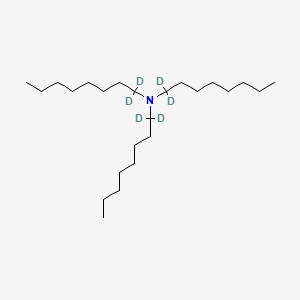
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)

